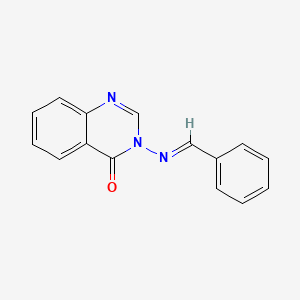
3-(Benzylideneamino)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylideneamino)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a benzylideneamino substituent at the 3-position, which contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(Benzylideneamino)quinazolin-4(3H)-one involves the condensation of 2-aminobenzamide with an appropriate aldehyde under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild, and the method is considered green and efficient.
Another method involves the copper-mediated tandem C(sp2)–H amination of N-(quinolin-8-yl)benzamide with amidine hydrochlorides. This reaction can afford complex products in a single step from easily available starting materials using 8-aminoquinoline as a removable bidentate directing group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, considering their efficiency and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzylideneamino)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the benzylideneamino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylideneamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives with various substituents.
Reduction: Aminoquinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and anticonvulsant agent.
Mecanismo De Acción
The mechanism of action of 3-(Benzylideneamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), which plays a role in inflammation . The benzylideneamino group is crucial for its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the benzylideneamino group.
2,3-Dihydroquinazolin-4(3H)-one: A reduced form of quinazolinone.
4(3H)-Quinazolinone derivatives: Compounds with various substituents at different positions on the quinazolinone core.
Uniqueness
3-(Benzylideneamino)quinazolin-4(3H)-one is unique due to the presence of the benzylideneamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
Propiedades
Fórmula molecular |
C15H11N3O |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
3-[(E)-benzylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O/c19-15-13-8-4-5-9-14(13)16-11-18(15)17-10-12-6-2-1-3-7-12/h1-11H/b17-10+ |
Clave InChI |
GPQDPPIXNLRXPD-LICLKQGHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/N2C=NC3=CC=CC=C3C2=O |
SMILES canónico |
C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C3C2=O |
Solubilidad |
17.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



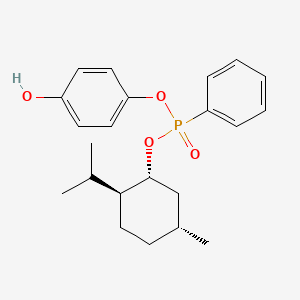
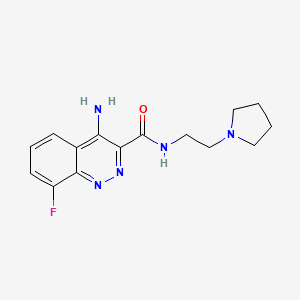
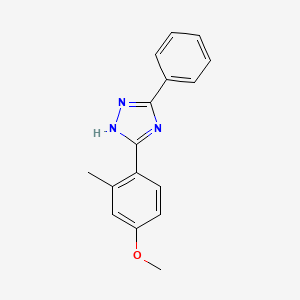
![2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12905484.png)
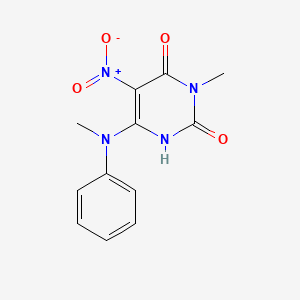
![Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate](/img/structure/B12905494.png)
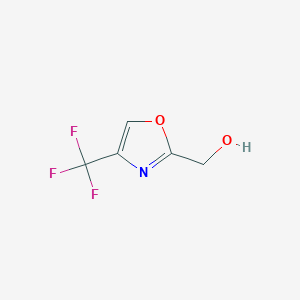
![Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12905515.png)
![7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-](/img/structure/B12905528.png)
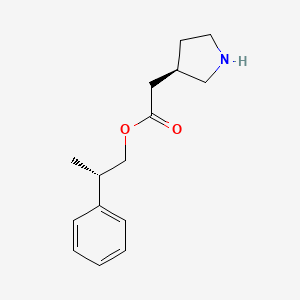
![5'-Deoxy-5'-[(ethoxycarbonyl)amino]adenosine](/img/structure/B12905532.png)
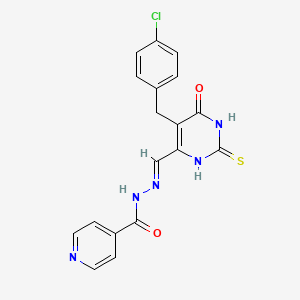
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide](/img/structure/B12905541.png)
